REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][c:9]1[cH:10][cH:11][cH:12][c:13]2[c:14]([CH2:18][CH2:19][OH:20])[cH:15][nH:16][c:17]12.[CH3:25][CH2:26][OH:27].[CH:21]([O-:22])=[O:23].[NH4+:24]>>[OH:8][c:9]1[cH:10][cH:11][cH:12][c:13]2[c:14]([CH2:18][CH2:19][OH:20])[cH:15][nH:16][c:17]12
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Name
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OCCc1c[nH]c2c(OCc3ccccc3)cccc12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCc1c[nH]c2c(OCc3ccccc3)cccc12
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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|
Type
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product
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Smiles
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OCCc1c[nH]c2c(O)cccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |